6-Fluoro-7-methoxyquinoxaline
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Overview
Description
6-Fluoro-7-methoxyquinoxaline is a heterocyclic aromatic compound with the molecular formula C₉H₇FN₂O It is a derivative of quinoxaline, characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 7th position on the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-7-methoxyquinoxaline typically involves the reaction of appropriate aniline derivatives with fluorinated reagents under controlled conditions. One common method includes the use of transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the fluorine atom and methoxy group onto the quinoxaline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of green chemistry principles, such as employing molecular oxygen as an oxidant, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-7-methoxyquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to the corresponding dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles are employed under basic conditions.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Methoxy-substituted quinoxalines.
Scientific Research Applications
6-Fluoro-7-methoxyquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methoxyquinoxaline involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication in bacteria. The compound forms complexes with these enzymes and DNA, blocking the movement of the DNA-replication fork and thereby inhibiting DNA replication .
Comparison with Similar Compounds
6-Fluoroquinoline: Similar in structure but lacks the methoxy group.
7-Methoxyquinoline: Similar in structure but lacks the fluorine atom.
6,7-Difluoroquinoline: Contains two fluorine atoms instead of one fluorine and one methoxy group.
Uniqueness: 6-Fluoro-7-methoxyquinoxaline is unique due to the presence of both a fluorine atom and a methoxy group on the quinoxaline ring. This combination imparts distinct chemical properties, such as enhanced biological activity and specific reactivity patterns, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H7FN2O |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
6-fluoro-7-methoxyquinoxaline |
InChI |
InChI=1S/C9H7FN2O/c1-13-9-5-8-7(4-6(9)10)11-2-3-12-8/h2-5H,1H3 |
InChI Key |
YYMQZZOMPSIZLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CN=C2C=C1F |
Origin of Product |
United States |
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